N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of indole and isoquinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Alkylation: The brominated indole is alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Isoquinoline Synthesis: The isoquinoline moiety is synthesized separately, often starting from a benzylamine derivative and undergoing cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group of the isoquinoline moiety using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced isoquinoline derivatives
Substitution: Substituted indole derivatives with various functional groups
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used to investigate the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Pharmacology: It serves as a lead compound for the development of new drugs targeting specific molecular pathways involved in diseases like cancer and neurodegenerative disorders.
Chemical Biology: Researchers use this compound to study the effects of structural modifications on biological activity, helping to design more effective therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as DNA, enzymes, and receptors. The indole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Uniqueness
Compared to similar compounds, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its biological activity and chemical reactivity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C23H22BrN3O3 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H22BrN3O3/c1-30-13-12-27-15-20(18-4-2-3-5-19(18)23(27)29)22(28)25-9-11-26-10-8-16-6-7-17(24)14-21(16)26/h2-8,10,14-15H,9,11-13H2,1H3,(H,25,28) |
InChI Key |
WCNONFNFTQLAFV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.